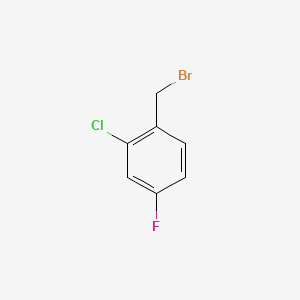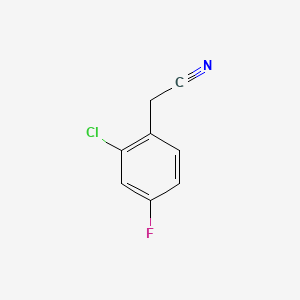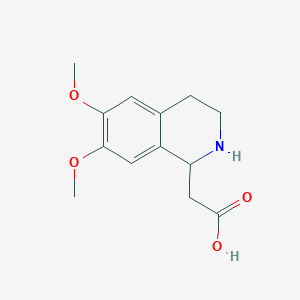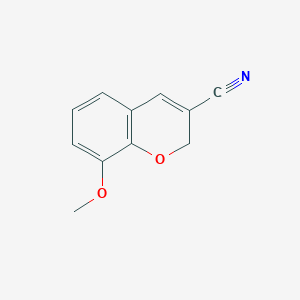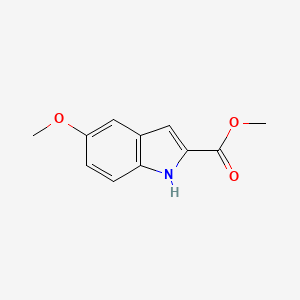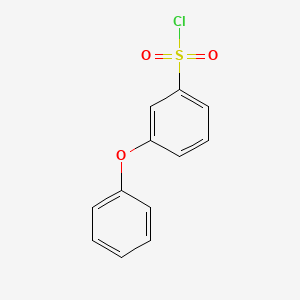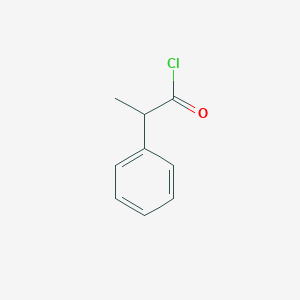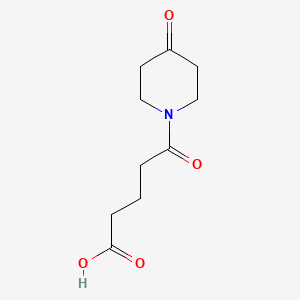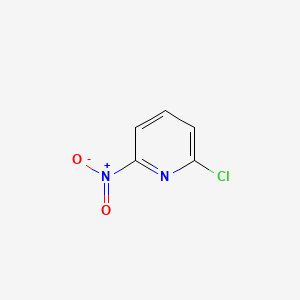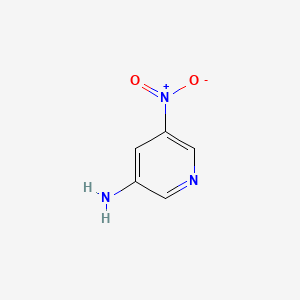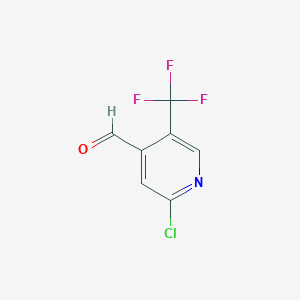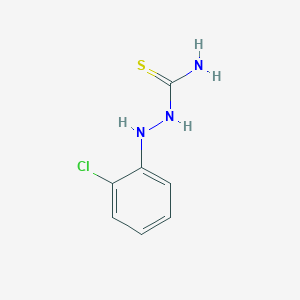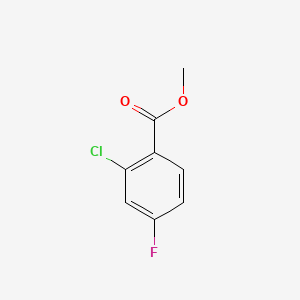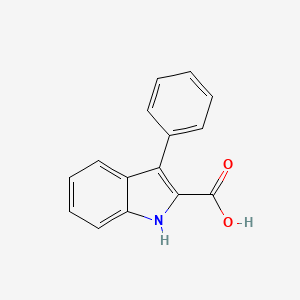
N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. The mechanisms of these reactions would also be studied.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV, IR, NMR, etc.) would also be examined.Applications De Recherche Scientifique
1. Antibacterial Effects of Flavonoids
- Summary of Application: Flavonoids, including compounds like “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide”, have been studied for their antibacterial effects. They are secondary metabolites produced by plants and are found in a non-glycosylated form (aglycone) or glycosidic form (attached to a sugar molecule, also known as glycone) .
- Methods of Application: The study of flavonoids involves the extraction of these compounds from plant sources, followed by testing their effects on various bacterial strains. The specific methods can vary depending on the type of flavonoid and the bacterial strain being studied .
- Results or Outcomes: The results of these studies have shown that flavonoids can have significant antibacterial effects. They can help tackle multidrug-resistant bacterial strains due to their versatile pharmacological effects .
2. Synthesis of Metabolites
- Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117), a new adenosine analog anti-hyperlipidemic drug candidate .
- Methods of Application: The synthesis of these metabolites involves a series of chemical reactions, including deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .
- Results or Outcomes: The synthesis resulted in seven metabolites of WS070117, which could be useful for preclinical pharmacokinetic studies .
3. Synthesis of New Acrylate Monomer
- Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of a new acrylate monomer, 3-acetamido phenyl acrylate (APhA). This monomer was then used to prepare a novel copolymer .
- Methods of Application: The synthesis of the APhA monomer involved the reaction of acryloyl chloride and N-(3-hydroxyphenyl) acetamide. The copolymers were prepared using this monomer and others in different mole ratios by free-radical polymerization method at 70 °C .
- Results or Outcomes: The structure of the copolymer systems was characterized by FT-IR and NMR techniques. Thermal characteristics of the copolymers were evaluated through thermogravimetric analysis (TGA) and differential scanning calorimeter (DSC) in an N2 atmosphere .
4. Synthesis of Polymeric Nanoparticles
- Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of polymeric nanoparticles (PNPs) containing a tetrakis(3-hydroxyphenyl)porphyrin .
- Methods of Application: The PNPs were prepared by bulk polymerization from methacrylic acid (the monomer), ethyleneglycol dimethacrylate (the cross-linker), 2,2′-azobisisobutyronitrile (the radical initiator) and the mercury(II) complex of 5,10,15,20 .
- Results or Outcomes: The synthesized PNPs were used for the separation of mercury(II) ion .
5. Synthesis of Metabolites of WS070117
- Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117), a new adenosine analog anti-hyperlipidemic drug candidate .
- Methods of Application: The synthesis of these metabolites involves a series of chemical reactions, including deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .
- Results or Outcomes: The synthesis resulted in seven metabolites of WS070117, which could be useful for preclinical pharmacokinetic studies .
6. Synthesis of Poly[propyl acrylate-co-phenyl methacrylate]
- Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of a new 3-acetamido phenyl acrylate (APhA) monomer and a novel copolymer containing acetamido phenyl group .
- Methods of Application: The synthesis of the APhA monomer involved the reaction of acryloyl chloride and N-(3-hydroxyphenyl) acetamide. A series of copolymers were prepared using these monomers in different mole ratios by free-radical polymerization method at 70 °C .
- Results or Outcomes: The structure of the copolymer systems was characterized by FT-IR and NMR techniques. Thermal characteristics of the copolymers were evaluated through thermogravimetric analysis (TGA) and differential scanning calorimeter (DSC) in an N2 atmosphere .
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. This could include acute and chronic toxicity studies, as well as studies of its environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, as well as areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-6-11(16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCCQIHGQRRLHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358110 |
Source


|
| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
CAS RN |
423730-64-7 |
Source


|
| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

